molecular formula C10H11FO2 B8358339 3-(3-Fluoropropoxy)benzaldehyde

3-(3-Fluoropropoxy)benzaldehyde

Cat. No.: B8358339
M. Wt: 182.19 g/mol
InChI Key: VHDJPLLXCUHWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(3-fluoropropoxy)benzaldehyde

InChI

InChI=1S/C10H11FO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2

InChI Key

VHDJPLLXCUHWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCF)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 1-bromo-3-fluoropropane (10.0 g, 77.1 mmol) and 3-hydroxybenzaldehyde (10.4 g, 92.5 mmol) in dimethylformamide (220 mL) and stir at room temperature. Treat with potassium carbonate in portions (21.3 g, 144.2 mmol). Heat the reaction mixture at 100° C. for 36 hours, then pour into a 1:1 mixture of ice water and dichloromethane. Separate the phases and extract the aqueous layer with additional dichloromethane. Wash the combined organic extracts sequentially with 1.0 N sodium hydroxide, saturated sodium bicarbonate, brine, and then dry over sodium sulfate. Filtration and removal of the solvent in vacuo provides a residue. Chromatograph the residue on silica gel eluting with 40% ethyl acetate in hexanes to give the title compound as a yellow oil: 1H NMR (400 MHz, CDCl3) 9.98 (s, 1H), 7.50–7.42 (m, 2H), 7.42–7.38 (m, 1H), 7.22–7.16 (m, 1H), 4.66 (dt, 2H, J=46.8, 5.8 Hz), 4.17 (t, 2H, J=6.0 Hz), 2.19 (d quintuplets, 2H, J=26.0, 6.0 Hz); MS (APCI): m/e 183.1 (M+1).
Quantity
10 g
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reactant
Reaction Step One
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10.4 g
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reactant
Reaction Step One
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220 mL
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solvent
Reaction Step One
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reactant
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[Compound]
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ice water
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reactant
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reactant
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[Compound]
Name
hexanes
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solvent
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